molecular formula C14H12F3NO3 B2786291 N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide CAS No. 1396683-44-5

N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2786291
CAS No.: 1396683-44-5
M. Wt: 299.249
InChI Key: SANVODHTWZVESY-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that features a furan ring, a hydroxyethyl group, and a trifluoromethyl-substituted benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxyethyl group: This step might involve the reaction of the furan derivative with an epoxide or a halohydrin in the presence of a base.

    Synthesis of the benzamide moiety: The trifluoromethyl-substituted benzamide can be synthesized by reacting a trifluoromethyl-substituted benzoic acid with an amine under dehydrating conditions.

    Coupling of the intermediates: The final step involves coupling the furan derivative with the benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or Jones reagent.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the furan ring may contribute to specific interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide: Lacks the trifluoromethyl group.

    N-(2-(furan-3-yl)ethyl)-3-(trifluoromethyl)benzamide: Lacks the hydroxy group.

    N-(2-(thiophen-3-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

The presence of both the furan ring and the trifluoromethyl group in N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide may confer unique properties, such as enhanced binding affinity, metabolic stability, and specific interactions with biological targets.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO3/c15-14(16,17)11-3-1-2-9(6-11)13(20)18-7-12(19)10-4-5-21-8-10/h1-6,8,12,19H,7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANVODHTWZVESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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